Fenimide

Description

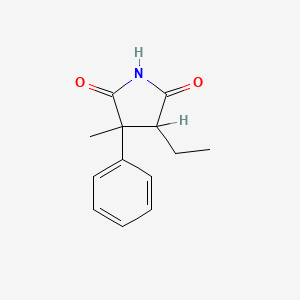

Fenimide (CAS 60-45-7) is an antipsychotic agent with the molecular formula C₁₃H₁₅NO₂ and the IUPAC name 3-Ethyl-2-methyl-2-phenylsuccinimide. Structurally, it features a pyrrolidinedione core substituted with ethyl, methyl, and phenyl groups. This compound is regulated by the U.S. FDA and European Medicines Agency (EMA) and is classified under HS 29251995 in international trade . Its mechanism of action involves modulation of central nervous system (CNS) receptors, though its exact pharmacodynamic profile remains less characterized compared to newer antipsychotics.

Propriétés

IUPAC Name |

4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMHOATUARGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861600 | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-45-7 | |

| Record name | Fenimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse : Le Fénimide peut être synthétisé par différentes voies, notamment les réactions de cyclisation.

Conditions de réaction : Les conditions spécifiques dépendent de la méthode de synthèse choisie.

Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle du Fénimide sont limitées, mais elles peuvent impliquer l'optimisation des voies de synthèse existantes.

Analyse Des Réactions Chimiques

Réactivité : Le Fénimide subit diverses réactions chimiques, telles que l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Produits principaux : Les produits formés dépendent des conditions de réaction spécifiques.

Applications De Recherche Scientifique

Mécanisme D'action

- The exact mechanism by which Fenimide exerts its effects is not well-documented.

- Further research is needed to identify molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares Fenimide with four compounds sharing therapeutic or structural similarities:

Pharmacological and Clinical Differences

This compound vs. Fluspiperone

- Therapeutic Profile : Both are antipsychotics, but Fluspiperone’s piperidine moiety may confer affinity for dopamine D₂ receptors, similar to haloperidol, whereas this compound’s succinimide backbone suggests a distinct receptor interaction .

This compound vs. Fosenazide

- Functional Groups : Fosenazide’s diphenylphosphinyl and hydrazide groups may increase metabolic stability but pose hepatotoxicity risks, unlike this compound’s simpler succinimide structure .

- Dual Indication: Fosenazide’s antidepressant activity (via hydrazide-mediated monoamine oxidase inhibition) contrasts with this compound’s singular antipsychotic focus .

This compound vs. Fenflumizole

Research and Development Insights

- Synthesis : this compound’s synthesis involves alkylation of phenylsuccinimide precursors, whereas Fluspiperone and Fosenazide require halogenation and phosphorous-based reactions, respectively .

- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (e.g., GC×GC-TOF/MS) are critical for quantifying these compounds in pharmacokinetic studies .

Activité Biologique

Fenimide, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. A study reported significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives of this compound exhibited potent antistaphylococcal activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-F-4-CF3 | 10 | S. aureus |

| 2-Br-5-CF3 | 15 | MRSA |

| 3-Cl-4-Br | 12 | S. aureus |

These findings suggest that structural modifications to this compound can enhance its antimicrobial efficacy, particularly against resistant strains of bacteria .

2. Anti-Inflammatory Potential

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that specific derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Some compounds increased NF-κB activity by 10-15%, indicating a complex interplay between structure and biological activity.

Table 2: Anti-Inflammatory Effects of this compound Derivatives

| Compound | NF-κB Activity Change (%) | IC50 (µM) |

|---|---|---|

| 2-CF3-4-F | -9 | >20 |

| 3-CF3-4-NO2 | +10 | 6.5 |

| 2,6-Br-3-Cl-4-F | +15 | >20 |

The results imply that the position and type of substituents on the phenyl ring are critical for tuning the pro-inflammatory or anti-inflammatory potential of this compound derivatives .

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound derivatives, particularly in relation to cell proliferation inhibition in cancer cell lines. For example, certain modifications at the 7 or 4 positions of naringenin led to enhanced inhibitory effects on HCT116 colon cancer cells.

Table 3: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Naringenin | 36.75 | HCT116 |

| Modified Compound A | 20.01 | HCT116 |

| Modified Compound B | 1.20 | HCT116 |

These results suggest that chemical modifications can significantly improve the biological activities of compounds derived from this compound, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various this compound derivatives found that compounds with specific halogen substitutions had enhanced activity against MRSA, highlighting the importance of molecular structure in antimicrobial effectiveness .

- Inflammation Modulation : Research indicated that certain derivatives could inhibit TNF-α production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

- Cancer Cell Proliferation : In vitro assays showed that modified naringenin derivatives derived from this compound significantly inhibited CDK2/cyclin E kinase activity, correlating with reduced proliferation rates in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.